Benzo[6,7]cyclohepta[1,2-b]indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
237-44-5 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
18-azatetracyclo[9.7.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C17H11N/c1-2-8-13-12(6-1)7-5-10-15-14-9-3-4-11-16(14)18-17(13)15/h1-11H |
InChI Key |
VAFQHSCSNQDCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C3C2=NC4=CC=CC=C34 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzo 1 2 Cyclohepta 1,2 B Indole and Its Direct Derivatives
Annulation Strategies for Constructing the Benzonih.govacs.orgcyclohepta[1,2-b]indole Ring System
Annulation strategies are a cornerstone in the synthesis of complex cyclic systems, and the construction of the benzo nih.govacs.orgcyclohepta[1,2-b]indole core is no exception. These methods involve the formation of the seven-membered ring onto a pre-existing indole (B1671886) scaffold.
Lewis Acid Catalyzed Annulation Approaches Utilizing Indole-Based Precursors
Lewis acid catalysis offers a powerful tool for the synthesis of complex molecular architectures from simple precursors. nih.govorganic-chemistry.org A notable advance in this area is the development of a novel Lewis acid-catalyzed annulation reaction for the synthesis of benzocyclohepta[b]indoles. acs.org This method utilizes two molecules of a 3-(1H-isochromen-1-yl)-1H-indole derivative, which, in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst, undergo annulation to form the seven-membered carbocyclic ring. acs.org This strategy represents a new approach to constructing the benzocyclohepta[b]indole system. acs.org
The reaction proceeds under mild conditions and demonstrates the utility of Lewis acids in activating substrates for subsequent cyclization. A variety of Lewis acids can be effective, with catalysts such as BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂ providing high yields in short reaction times. organic-chemistry.org The mechanism is believed to involve the activation of an imine by the Lewis acid, facilitating an electrophilic attack on a diazo carbon to form a diazonium ion intermediate, which then leads to the final indole product. nih.gov
Table 1: Lewis Acid Catalysts for Indole Synthesis
| Catalyst | Reaction Time | Yield |
|---|---|---|
| BF₃·Et₂O | < 10 min | 100% |
| TiCl₄ | < 10 min | 100% |
| SnCl₄ | < 10 min | 100% |
This table showcases the efficiency of various Lewis acid catalysts in the synthesis of substituted indoles, a foundational reaction type for building more complex structures like benzo nih.govacs.orgcyclohepta[1,2-b]indoles. organic-chemistry.org
Rhodium-Catalyzed C–H Activation and Cascade Cyclization for Benzonih.govacs.orgcyclohepta[1,2-b]indol-6-ols
Rhodium-catalyzed C–H activation has emerged as a highly efficient and atom-economical method for the synthesis of complex organic molecules. rsc.org This strategy has been successfully applied to the synthesis of benzo nih.govacs.orgcyclohepta[1,2-b]indol-6-ols. nih.govacs.org The reaction involves a cascade process that includes C–H activation, carbenoid insertion, and an aldol-type cyclization. acs.org
This one-pot synthesis demonstrates the power of transition metal-catalyzed cascade reactions to build intricate molecular frameworks from simple starting materials, avoiding the need to isolate intermediates. nih.gov The process is often highly regioselective and can lead to the formation of multiple new bonds in a single operation. nih.gov
Brønsted Acid-Catalyzed Cascade Cyclization Methodologies for Cyclohepta[b]indole Frameworks
Brønsted acid catalysis provides a metal-free alternative for the construction of cyclohepta[b]indole derivatives. rsc.orgrsc.org An efficient acid-catalyzed three-component cascade strategy has been developed for the synthesis of phenyl-substituted dihydrocyclohepta[b]indole carboxylates. rsc.orgrsc.org This method relies on the conversion of bis-indolylmethanes (BIMs) into vinylindoles, which then act as 1,4-bisnucleophiles. rsc.orgrsc.org These intermediates can be trapped by atropaldehyde (B1208947) acetals to construct the desired cyclohepta[b]indole framework. rsc.orgrsc.org
Furthermore, a [5 + 2] cyclization of 2-aryl-3,4-dihydropyrans with 2,3-unsubstituted indoles has been established, offering another route to tetrahydrocyclohepta[b]indoles. rsc.org The use of readily available materials, inexpensive metal-free catalysts, and environmentally friendly solvents makes these methods particularly attractive for practical applications. rsc.org In some cases, chiral phosphoric acids can be used as catalysts to achieve high diastereo- and enantioselectivity in (4+3) cycloaddition reactions, producing optically active cyclohepta[b]indoles. chemistryviews.org
Michael Addition/Friedel–Crafts Condensation Sequences Towards the Cyclohepta[b]indole Core
A formal (4 + 3) annulation strategy involving a Michael addition followed by a Friedel–Crafts condensation has been developed for the synthesis of the cyclohepta[b]indole core. nih.govacs.orgacs.org This approach utilizes readily synthesized 2-indolyl-derived 1,3-dicarbonyl compounds and various Michael acceptors like acrolein and enones. nih.govacs.org
The process is initiated by a catalytic Michael addition, generating an adduct in situ. nih.govacs.orgacs.org Subsequent addition of a Brønsted acid triggers a cascade reaction that includes an intramolecular Friedel–Crafts hydroxyalkylation followed by dehydration to form the seven-membered ring. nih.govacs.org This method is efficient, low-cost, and uses experimentally simple techniques to assemble the desired cyclohepta[b]indole structures from readily available starting materials. acs.org
Multi-Component and Convergent Synthetic Approaches to Benzonih.govacs.orgcyclohepta[1,2-b]indole
Multi-component reactions (MCRs) and convergent synthetic strategies offer significant advantages in terms of efficiency and atom economy, allowing for the rapid assembly of complex molecules from simpler building blocks.
Metal-Free Three-Component Cycloaddition Protocols for Cyclohepta[b]indole Scaffolds
Metal-free three-component cycloaddition reactions provide a powerful and environmentally benign approach to constructing cyclohepta[b]indole scaffolds. nih.gov These reactions often proceed via a cascade mechanism, where the initial product of a two-component reaction undergoes a subsequent transformation with a third component.
An example is the Brønsted acid-catalyzed three-component cascade strategy for synthesizing phenyl-substituted dihydrocyclohepta[b]indole carboxylates. rsc.orgrsc.org This reaction brings together three simple starting materials in a one-pot process to generate a complex heterocyclic system. rsc.orgrsc.org The use of metal-free catalysts and the high convergency of this approach make it a valuable tool in the synthesis of diverse cyclohepta[b]indole derivatives. rsc.org
Regioselective Synthesis via Gewald Reaction and Acetylenic Esters for Benzocyclohepta[b]indoles
A notable and efficient method for the synthesis of benzocyclohepta[b]indole derivatives involves a regioselective approach utilizing the Gewald reaction followed by cycloaddition with acetylenic esters. arkat-usa.orgresearchgate.net This strategy commences with the readily available 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one.
The initial step involves the condensation of the starting ketone with malononitrile (B47326) to form 2-(7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-ylidene)malononitriles. arkat-usa.org This intermediate then undergoes a cycloaddition reaction with acetylenic esters in the presence of a base, such as Triton-B, to regioselectively yield highly substituted benzocyclohepta[b]indoles. arkat-usa.org This method has been successfully applied to synthesize dimethyl-2-amino-1-cyano-5,6,7,12-tetrahydrobenzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]-indole-3,4-dicarboxylates and methyl-2-amino-1-cyano-5,6,7,12-tetrahydrobenzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]-indole-3-carboxylates. arkat-usa.org
An alternative two-step procedure for creating thieno- and benzocyclohepta[b]indole derivatives also begins with 7,8,9,10-tetrahydrocyclohepta[b]indole-6(5H)-one. researchgate.net The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene (B1212753) compound, and elemental sulfur in the presence of a base, is a key transformation in this sequence. derpharmachemica.com While a one-step Gewald-type reaction to form the thienocyclohepta[b]indole system proved unsuccessful, a two-step approach, separating the condensation and the subsequent reaction with sulfur, was effective. arkat-usa.org
The following table summarizes the key reactants and products in this regioselective synthesis:
| Starting Material | Reagents | Key Intermediate | Final Product Type |
| 7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one | Malononitrile | 2-(7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-ylidene)malononitrile | Substituted Benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indoles |
| 2-(7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-ylidene)malononitrile | Acetylenic esters, Base (e.g., Triton-B) | Not Applicable | Dimethyl-2-amino-1-cyano-5,6,7,12-tetrahydrobenzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]-indole-3,4-dicarboxylates |
| 2-(7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-ylidene)malononitrile | Acetylenic esters, Base (e.g., Triton-B) | Not Applicable | Methyl-2-amino-1-cyano-5,6,7,12-tetrahydrobenzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]-indole-3-carboxylates |
Derivatization and Functionalization of the Benzobeilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indole Core
The derivatization of the benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indole core is crucial for exploring the structure-activity relationships of these compounds. Modifications can be targeted at both the indole ring and through the synthesis of heterocyclic hybrids.
Strategies for Indole Ring Modifications and Substitution Patterns
The functionalization of the indole nucleus within the larger benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indole framework allows for the introduction of various substituents, which can significantly influence the biological properties of the resulting molecules. While specific examples of direct modification of the pre-formed benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indole ring are not extensively detailed in the provided context, general strategies for indole modification are well-established in organic synthesis. These can include electrophilic substitution reactions at various positions of the indole ring, N-alkylation or N-arylation of the indole nitrogen, and metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The development of such strategies for the benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indole system is a logical progression for expanding the chemical space around this scaffold.
Synthesis of Benzobeilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indole Heterocyclic Hybrids (e.g., Pyrazolo, Oxadiazole, Triazole Conjugates)
A prominent strategy for derivatizing the benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indole core involves the fusion or conjugation of other heterocyclic rings, leading to novel hybrid molecules with potentially enhanced or new biological activities.
Pyrazolo Hybrids: A novel ring system, benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]pyrazolo[4,3-e]pyridin-9-amines, has been efficiently synthesized. researchgate.netcitedrive.com The synthesis starts from 4-(aryl)-2-thioxo-2,5,6,7-tetrahydro-1H-benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]pyridine-3-carbonitriles, which are reacted with hydrazonyl chlorides to form 2-oxo-N-phenylpropanehydrazonothioates. researchgate.netcitedrive.com Subsequent heating in an ethanolic sodium ethanolate (B101781) solution yields the final pyrazolo-fused products in good yields. researchgate.netcitedrive.com
Oxadiazole Hybrids: Benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybrids have been designed and synthesized through the oxidative cyclization of hydrazones using di(acetoxy)iodobenzene (DIB). researchgate.net
Triazole Hybrids: A series of benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]pyridine-1,2,3-triazole hybrids have been synthesized in excellent yields via the Huisgen [3+2] cycloaddition reaction. researchgate.netnih.gov This "click chemistry" approach involves the reaction of 3-(azidomethyl)-2-methyl-6,7-dihydro-5H-benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]pyridine with various alkynes in the presence of copper sulfate (B86663) and sodium ascorbate. researchgate.netnih.gov
The following table provides an overview of the synthesized heterocyclic hybrids:
| Heterocyclic Hybrid | Synthetic Method | Key Reagents |
| Pyrazolo | Multi-step synthesis involving condensation and cyclization | 4-(Aryl)-2-thioxo-2,5,6,7-tetrahydro-1H-benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]pyridine-3-carbonitriles, Hydrazonyl chlorides, Sodium ethanolate |
| Oxadiazole | Oxidative cyclization | Hydrazones, Di(acetoxy)iodobenzene (DIB) |
| Triazole | Huisgen [3+2] cycloaddition ("Click Chemistry") | 3-(Azidomethyl)-2-methyl-6,7-dihydro-5H-benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]pyridine, Various alkynes, Copper sulfate, Sodium ascorbate |
Exploration of Versatile Functional Group Tolerances and Scalability in Synthesis
The utility of a synthetic method is greatly enhanced by its tolerance to a wide range of functional groups and its potential for scalability.
The two-step method for synthesizing thieno- and benzocyclohepta[b]indole derivatives demonstrates a remarkable tolerance for various functional groups. arkat-usa.orgresearchgate.net The procedures are described as simple and can accommodate substituents such as amines, carbonitriles, and methoxycarbonyl groups. arkat-usa.orgresearchgate.net This tolerance is a significant advantage as it allows for the synthesis of a diverse library of compounds without the need for extensive protecting group strategies.
The synthesis of triazole-pyrazole hybrids, a related field, has also demonstrated methods that are compatible with a wide array of functional groups. beilstein-journals.org These methods, which can be performed in one-pot and are adaptable to solid-phase synthesis, highlight the potential for developing scalable and versatile routes to complex heterocyclic systems. beilstein-journals.org While direct studies on the scalability of benzo beilstein-journals.orgresearchgate.netcyclohepta[1,2-b]indole synthesis are not explicitly detailed in the provided information, the simplicity and efficiency of the reported methods, such as the Gewald-based approach and the "click" reactions for hybrid synthesis, suggest that they are amenable to larger-scale production. The use of readily available starting materials and catalysts that are not prohibitively expensive also contributes to the potential for scalability. arkat-usa.orgresearchgate.net
Mechanistic Investigations and Reaction Pathway Elucidation for Benzo 1 2 Cyclohepta 1,2 B Indole Formation
Proposed Reaction Mechanisms and Theoretical Predictions of Transformation Pathways
Several distinct mechanistic pathways have been proposed for the construction of the cyclohepta[b]indole framework, often involving photochemical methods, cycloadditions, and metal catalysis. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating these complex transformation pathways.
One innovative approach is a "fuse-compress-expand" strategy that yields 6,7-dihydro-cyclohepta[b]indol-8(5H)-ones. nih.govresearchgate.net This method involves an intramolecular, photochemically triggered, one-pot annulative two-carbon ring expansion. The proposed mechanism merges an excited-state [2+2]-cycloaddition with a ground-state 4π-electrocyclic ring-opening. nih.govresearchgate.net Computational studies suggest that the cooperation of the solvent is fundamental to the success of this multi-bond reorganization process. nih.govresearchgate.net
Visible-light-induced photocatalysis offers another route, proceeding via a [2+2]-cycloaddition followed by a retro-Mannich-type reaction of enaminones. researchgate.net Combined experimental and computational investigations suggest this reaction is a photoredox process initiated by a single-electron oxidation of the substrate. researchgate.net Similarly, gold-mediated energy transfer (EnT) photocatalysis has been employed, with mechanistic studies indicating the involvement of an Energy Transfer-Hydrogen Atom Transfer (EnT-HAT) mechanism. dntb.gov.uarsc.org DFT studies have been used to gain deeper insight into the formation of the cyclohepta[b]indole core in this context. rsc.org
Cycloaddition reactions represent a major class of synthetic strategies. A rhodium-catalyzed formal (6+1) cycloaddition between indoles and diazo compounds has been reported for the specific synthesis of racemic tetrahydrobenzo pharm.or.jpdocumentsdelivered.com-cyclohepta[1,2-b]indoles. tu-dortmund.de Another significant pathway is the dearomative (4+3) cycloaddition of 2-vinylindoles or 4H-furo[3,2-b]indoles with oxyallyl cations, which are generated in situ from α-haloketones. acs.org This method is notable for proceeding under mild conditions without expensive catalysts. acs.org
Theoretical studies have provided profound insights into the regioselectivity of certain cycloadditions. Investigations into 6,7-indolyne cycloadditions revealed that the 6,7-indolyne intermediate is a highly polar structure. nih.gov Optimized electronic structure calculations using the M06-2X density functional predicted that these cycloadditions have substantial electrophilic substitution character, which accounts for the observed preference for contrasteric (anti-steric) products in reactions with certain nucleophiles. nih.gov
| Synthetic Method | Proposed Mechanism | Theoretical Insight |
| Photochemical Ring Expansion | Excited-state [2+2]-cycloaddition followed by ground-state 4π-electrocyclic ring-opening. nih.govresearchgate.net | Computational chemistry suggests solvent cooperativity is crucial. nih.govresearchgate.net |
| Visible-Light Photocatalysis | [2+2]-cycloaddition/retro-Mannich-type reaction via a single-electron oxidation photoredox process. researchgate.net | Experimental and computational studies confirmed the photoredox nature. researchgate.net |
| Gold-Mediated Photocatalysis | Energy Transfer (EnT) followed by Hydrogen Atom Transfer (HAT). dntb.gov.uarsc.org | DFT studies provided insights into the core formation mechanism. rsc.org |
| (6+1) Cycloaddition | Rhodium-catalyzed formal cycloaddition of indoles and diazo compounds. tu-dortmund.de | N/A |
| (4+3) Cycloaddition | Reaction of vinylindoles with in situ generated oxyallyl cations. acs.org | N/A |
| 6,7-Indolyne Cycloaddition | Diels-Alder reaction with significant electrophilic substitution character. nih.gov | DFT calculations revealed a highly polar indolyne intermediate. nih.gov |
Experimental Verification of Reaction Intermediates and Transition States
The direct experimental observation of transient intermediates and transition states in complex organic reactions is often challenging. In the formation of benzo pharm.or.jpdocumentsdelivered.comcyclohepta[1,2-b]indoles, evidence is frequently gathered indirectly through a combination of control experiments, product analysis, and correlation with computational models.
For the photochemical "compress-and-expand" sequence, experimental efforts to detect the elusive [2+2]-cycloadduct intermediate by methods such as preparative thin-layer chromatography (TLC) or NMR spectroscopy in deuterated solvents were unsuccessful. nih.gov This failure to isolate or observe the intermediate, despite a predicted moderate barrier height for its conversion, highlights its transient nature. nih.gov
In the case of visible-light-induced reactions, the combination of experimental results with computational studies provides the primary verification for the proposed photoredox mechanism involving single-electron transfer. researchgate.net Similarly, mechanistic studies involving gold photocatalysis point towards an EnT-HAT mechanism, although direct isolation of intermediates was not reported. dntb.gov.ua
A compelling case of experimental verification supporting theoretical predictions comes from the cycloaddition reactions of 6,7-indolynes. nih.gov Theoretical models predicted a highly polar intermediate that should exhibit distinct regioselectivity. nih.gov This was confirmed experimentally by reacting the 6,7-indolyne with various 2-substituted furans. The resulting product distributions directly correlated with the electronic properties of the furan (B31954) substituent, providing strong evidence for the predicted electronic character of the indolyne intermediate. nih.gov The formation of specific, sometimes sterically crowded, products serves as experimental validation of the proposed reactive intermediate's nature. nih.gov
Stereochemical Control and Diastereoselectivity in Benzopharm.or.jpdocumentsdelivered.comcyclohepta[1,2-b]indole Synthesis
Achieving high levels of stereochemical control is a key objective in the synthesis of complex molecules like benzo pharm.or.jpdocumentsdelivered.comcyclohepta[1,2-b]indoles. Several of the developed synthetic methods demonstrate excellent control over diastereoselectivity and regioselectivity.
The dearomative (4+3) cycloaddition reaction between vinylindoles and in situ generated oxyallyl cations proceeds with complete diastereoselectivity, yielding complex cyclohepta[b]indole scaffolds as single diastereomers. acs.org Likewise, a photocatalytic intermolecular double dearomative cycloaddition of arenes has been shown to produce intricate polycyclic scaffolds with exclusive diastereoselectivity under mild photochemical conditions. researchgate.net
The regioselectivity of 6,7-indolyne cycloadditions provides a clear example of electronically controlled synthesis. nih.gov Theoretical predictions indicated that the electronic nature of the reaction partner would dictate the outcome of the cycloaddition. nih.gov This was verified experimentally:
Electron-donating groups (e.g., on a 2-substituted furan) lead predominantly to the more sterically crowded product.
Electron-withdrawing groups , in contrast, result in the opposite regioselectivity, favoring the less sterically hindered product. nih.gov
This substituent-dependent reversal of regioselectivity is a direct consequence of the unique electronic properties of the 6,7-indolyne intermediate and demonstrates a high degree of predictable stereochemical control. nih.gov In contrast, cycloadditions involving 4,5- and 5,6-indolynes under similar conditions showed no significant regioselectivity. nih.gov
Comprehensive Spectroscopic and Structural Characterization of Benzo 1 2 Cyclohepta 1,2 B Indole Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Benzo psu.edunih.govcyclohepta[1,2-b]indole, ¹H and ¹³C NMR are essential for confirming the successful synthesis and distinguishing it from its isomers, such as the benzo psu.educitedrive.com or benzo citedrive.comwikipedia.org analogues.
¹H NMR spectra provide information on the chemical environment, number, and connectivity of protons. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex series of multiplets corresponding to the protons on the fused benzene (B151609) and indole (B1671886) rings. The protons on the seven-membered cyclohepta ring would likely appear in a distinct region, with their chemical shifts and coupling constants providing insight into the ring's conformation. The indole N-H proton would typically appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for Benzo psu.edunih.govcyclohepta[1,2-b]indole would be expected to show signals for all 19 carbon atoms. The chemical shifts would differentiate between quaternary carbons and those bearing hydrogen atoms (CH), which can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying neighboring protons within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical technique for this system, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in establishing the connectivity between different ring fragments and confirming the specific fusion pattern of the benzo, cyclohepta, and indole rings, definitively identifying the psu.edunih.govcyclohepta[1,2-b] isomer.
Published studies on related substituted benzocyclohepta[b]indoles confirm that aliphatic protons appear in the range of δ 2.10-3.98 ppm in the ¹H-NMR spectrum, while the ¹³C-NMR spectrum shows the expected number of peaks for the carbon skeleton. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Tetrahydrobenzo psu.edunih.govcyclohepta[b]indole Derivative Data interpretation based on general chemical shift ranges and literature on related structures.
| Atom Type | Representative Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H NMR | ||
| Indole N-H | > 9.0 (broad singlet) | Disappears upon D₂O exchange. |
| Aromatic C-H | 7.0 - 8.5 (multiplets) | Complex pattern due to fused rings. |
| Cyclohepta CH₂ | 2.1 - 4.0 (multiplets) | Specific shifts depend on substitution and conformation. researchgate.net |
| ¹³C NMR | ||
| Aromatic C (quaternary) | 120 - 145 | Includes carbons at ring junctions. |
| Aromatic CH | 110 - 135 | Carbons in the indole and benzo portions. |
| Cyclohepta CH₂ | 25 - 40 | Aliphatic carbons in the seven-membered ring. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula, confirming that the desired compound has been synthesized. For the parent Benzo psu.edunih.govcyclohepta[1,2-b]indole, the expected molecular formula is C₁₉H₁₃N.
Table 2: HRMS Data for Parent Benzo psu.edunih.govcyclohepta[1,2-b]indole
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃N |
| Calculated Exact Mass [M]⁺ | 255.1048 |
| Calculated Exact Mass [M+H]⁺ | 256.1121 |
| Representative Fragmentation Pathways | Loss of HCN, loss of components from the seven-membered ring. |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Assignment
While NMR and MS provide powerful evidence for molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for the parent compound is not described in the provided results, a structure for a closely related precursor, 2-(2-methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-ylidene)malononitrile, has been determined. researchgate.net This analysis confirms the underlying benzocyclohepta[b]indole framework, lending strong support to the structural assignment of its derivatives. researchgate.net The crystallographic data for this related compound is available from the Cambridge Crystallographic Data Centre (CCDC 856824). researchgate.net
Table 3: Representative Crystal Structure Data for a Related Benzocyclohepta[b]indole Derivative Data based on a published structure of a precursor. researchgate.net
| Parameter | Description |
|---|---|
| Method | Single-Crystal X-ray Diffraction |
| Key Findings | Confirms the connectivity and fusion pattern of the ring system. |
| Provides precise bond lengths and angles. | |
| Elucidates the conformation of the seven-membered ring. | |
| Database Reference | CCDC 856824 (for a related precursor) researchgate.net |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. For Benzo psu.edunih.govcyclohepta[1,2-b]indole and its derivatives, these methods are used to quickly confirm the presence of key structural motifs.
The most characteristic peak in the IR spectrum of the parent compound would be the N-H stretching vibration of the indole ring, typically found in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohepta ring would appear just below 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain complex absorptions from C=C stretching vibrations within the aromatic rings. The region below 1400 cm⁻¹ is known as the fingerprint region and contains a unique pattern of bands corresponding to various bending and stretching vibrations of the entire molecular skeleton. For derivatives, characteristic peaks such as the C=O stretch (around 1650-1750 cm⁻¹) or the C≡N stretch (around 2200-2260 cm⁻¹) would provide immediate evidence of their presence. researchgate.netpharm.or.jp
Table 4: Key Infrared (IR) Absorption Bands for Benzo psu.edunih.govcyclohepta[1,2-b]indole Data based on known frequencies for relevant functional groups. pharm.or.jpmdpi.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Indole NH |
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (Cyclohepta ring) |
| 1450-1600 | C=C Stretch | Aromatic Rings |
| 700-900 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophoric Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system and chromophores. The spectrum is a direct consequence of the extensive network of fused aromatic and unsaturated rings in the Benzo psu.edunih.govcyclohepta[1,2-b]indole scaffold.
The parent compound is expected to exhibit multiple absorption bands in the UV region (200-400 nm). These absorptions correspond to π→π* transitions of varying energies within the conjugated system. The position of the maximum absorption wavelength (λₘₐₓ) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the chromophore. Extending the π-conjugation, for instance by further benzannulation, typically results in a bathochromic (red) shift to longer wavelengths and can push absorptions into the near-infrared (NIR) region. nih.govunifi.it Analysis of the UV-Vis spectrum is useful for confirming the integrity of the aromatic system and for studying electronic communication between different parts of the molecule.
Table 5: Expected Electronic Spectroscopy Data for Benzo psu.edunih.govcyclohepta[1,2-b]indole Data based on the expected behavior of polycyclic aromatic heterocyclic compounds.
| Parameter | Expected Value/Region | Notes |
|---|---|---|
| Solvent | Typically Methanol, Ethanol (B145695), or Dichloromethane | |
| λₘₐₓ₁ | ~220-260 nm | High-energy π→π* transitions. |
| λₘₐₓ₂ | ~270-350 nm | Lower-energy π→π* transitions, characteristic of the extended indole chromophore. |
| Molar Absorptivity (ε) | 10⁴ - 10⁵ L mol⁻¹ cm⁻¹ | Typical for allowed π→π* transitions. |
Theoretical and Computational Chemistry Studies on Benzo 1 2 Cyclohepta 1,2 B Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole, DFT calculations can elucidate a range of fundamental properties that govern its behavior.
By solving the Kohn-Sham equations for this molecule, the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's electronic stability and its absorption of light in the UV-visible spectrum. A smaller HOMO-LUMO gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Furthermore, DFT allows for the calculation of the electron density distribution, which reveals the regions of the molecule that are electron-rich or electron-poor. This information is visually represented through molecular electrostatic potential (MEP) maps, where different colors denote varying electrostatic potentials, highlighting areas prone to electrophilic or nucleophilic attack.
Key electronic properties that can be predicted using DFT for Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole are summarized in the table below. These values are essential for understanding its chemical behavior and for designing new materials with specific electronic characteristics.
| Property | Description | Predicted Significance for Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | A higher HOMO energy would suggest greater electron-donating ability, influencing its role in charge-transfer interactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | A lower LUMO energy would indicate a greater propensity to accept electrons, making it susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; indicates electronic excitability and kinetic stability. | A smaller gap would imply that the molecule could be colored and more reactive. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | This value is crucial for understanding its behavior in redox reactions and its potential use in organic electronics. |
| Electron Affinity | The energy released when an electron is added to the molecule. | A higher electron affinity suggests the molecule can be easily reduced. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment would suggest that the molecule is polar, affecting its solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Molecular Stability
While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For a flexible system like Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole, which contains a seven-membered ring, MD simulations are invaluable for exploring its conformational landscape and assessing its structural stability.
In an MD simulation, the motion of every atom in the molecule is calculated over a series of small time steps, governed by a classical force field. This allows for the exploration of different possible shapes (conformers) the molecule can adopt at a given temperature. The seven-membered cyclohepta ring can exist in various conformations, such as chair, boat, and twist-boat forms. MD simulations can determine the relative energies of these conformers and the energy barriers between them, revealing the most stable and populated shapes of the molecule under different conditions.
The stability of the Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole structure can be further analyzed by monitoring key structural parameters throughout the simulation, such as bond lengths, bond angles, and dihedral angles. Any significant deviations or fluctuations could indicate regions of instability within the molecule. Such simulations are particularly relevant for understanding how the molecule might interact with other molecules, such as a biological receptor, where its conformation plays a crucial role.
| Simulation Parameter | Information Gained | Relevance for Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole |
| Potential Energy Surface Scan | Maps the energy of the molecule as a function of specific dihedral angles. | Identifies the most stable conformers of the seven-membered ring and the energy barriers for interconversion. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | A stable RMSD value over time indicates that the molecule maintains a stable overall structure. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights the most flexible regions of the molecule, which could be important for binding interactions. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can be used to study the solvation of the molecule and its interactions with solvent molecules. |
Prediction of Reactivity and Selectivity in Novel Synthetic Transformations
Computational chemistry can be a predictive tool in organic synthesis, guiding the design of new reactions and explaining observed outcomes. For Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole, theoretical calculations can predict its reactivity towards various reagents and the selectivity of potential transformations.
Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For instance, the Fukui function f-(r) indicates the propensity of a site to be attacked by an electrophile, while f+(r) points to sites susceptible to nucleophilic attack. This information is critical for predicting the regioselectivity of reactions like electrophilic aromatic substitution or nucleophilic addition.
Furthermore, computational modeling of reaction mechanisms can provide a detailed understanding of how a synthetic transformation occurs. By calculating the energies of reactants, transition states, and products, the activation energy barriers for different reaction pathways can be determined. This allows for the prediction of the most favorable reaction pathway and the likely products of a reaction. Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes to derivatives of Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole. For instance, computational studies on related cyclohepta[b]indoles have been used to understand the mechanisms of their formation, providing insights that could be applicable here. rsc.orgresearchgate.net
| Reactivity Descriptor | Information Provided | Application to Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole |
| Fukui Functions (f+, f-, f0) | Identify the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. | Predicts the regioselectivity of substitution and addition reactions on the aromatic and heterocyclic rings. |
| Local Softness and Hardness | Measures the local reactivity of different atomic sites in the molecule. | Complements Fukui functions in predicting reactive sites and understanding chemical selectivity. |
| Transition State Theory | Calculation of the energy and structure of transition states for a given reaction. | Determines the feasibility of a proposed reaction mechanism and predicts the rate-determining step. |
| Reaction Energy Profile | A plot of the energy changes that occur during a chemical reaction. | Helps to understand the thermodynamics and kinetics of a reaction, and to predict the major products. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole itself have been reported, the principles of QSAR can be applied to rationally design derivatives with desired biological activities.
The first step in a QSAR study is to generate a dataset of molecules with known activities. For Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole, this would involve synthesizing a library of derivatives with different substituents at various positions on the molecular scaffold and testing their biological activity against a specific target.
Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Finally, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. QSAR studies on other indole (B1671886) derivatives have successfully identified key structural features for various biological activities, demonstrating the potential of this approach for the Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole scaffold. nih.goveurjchem.com
| QSAR Component | Description | Role in Designing Benzo nih.govresearchgate.netcyclohepta[1,2-b]indole Derivatives |
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties. | Provide the "independent variables" in the QSAR model, capturing the structural variations within a series of derivatives. |
| Biological Activity Data | Experimentally measured activity of the compounds (e.g., IC50, Ki). | Provides the "dependent variable" that the QSAR model aims to predict. |
| Statistical Model | A mathematical equation that relates the descriptors to the activity. | Allows for the prediction of activity for new compounds and provides insights into the structure-activity relationship. |
| Model Validation | The process of assessing the predictive power and robustness of the QSAR model. | Ensures that the model is reliable for making predictions and is not just a result of chance correlation. |
Research Directions and Emerging Areas for Benzo 1 2 Cyclohepta 1,2 B Indole
Design and Synthesis of Novel Benzodocumentsdelivered.comnih.govcyclohepta[1,2-b]indole Analogs with Tailored Substitution Patterns
The development of novel benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole analogs with specific substitution patterns is a key area of research aimed at modulating their physicochemical properties and biological activities. Synthetic strategies often involve multi-step sequences, starting from readily available precursors.
A common approach begins with the functionalization of benzosuberone, a seven-membered ring ketone. For instance, reaction of benzosuberone with dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone intermediate. researchgate.net This intermediate can then be reacted with various heterocyclic amines or active methylene (B1212753) compounds to construct the fused pyridine (B92270) ring, ultimately leading to the benzo documentsdelivered.comnih.govcyclohepta[1,2-b]pyridine core, a related and important scaffold. researchgate.net Further modifications can be introduced to build the indole (B1671886) ring.
Another strategy involves the intramolecular Heck reaction, where palladium(II) acetate (B1210297) is used to catalyze the cyclization of iodoethylenic esters, forming the seven-membered ring system. documentsdelivered.com Subsequent α-alkylation allows for the introduction of various substituents. documentsdelivered.com These methods provide access to a range of derivatives with tailored substitution patterns, which is crucial for structure-activity relationship (SAR) studies. For example, the synthesis of 5,6,11,12-tetrahydrobenzo documentsdelivered.combohrium.comcyclohepta(b)indole-6-ones has been reported, with palladium-mediated cross-coupling reactions enabling the introduction of substituents at the 11-position. documentsdelivered.com
The strategic placement of different functional groups on the benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole skeleton allows for the fine-tuning of the molecule's properties. This has led to the discovery of compounds with potential applications as anti-inflammatory and anticancer agents. documentsdelivered.comauctoresonline.org
Methodologies for Asymmetric Synthesis of Chiral Benzodocumentsdelivered.comnih.govcyclohepta[1,2-b]indole Derivatives
The synthesis of chiral benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole derivatives is of significant interest due to the often-enantiospecific nature of biological interactions. Several methodologies have been developed to achieve the enantioselective synthesis of these complex molecules.
One notable approach is the one-pot asymmetric synthesis of cyclohepta[b]indoles through a sequential organocatalytic Michael addition and a double Friedel–Crafts alkylation reaction. acs.orgnih.gov This method has been shown to produce highly functionalized cyclohepta[b]indoles with high enantioselectivity, reaching up to 96% enantiomeric excess (ee). acs.orgnih.gov The absolute configurations of the resulting products have been confirmed by X-ray analysis, validating the effectiveness of this strategy. acs.orgnih.gov
Another powerful technique is the use of chiral phosphoric acid catalysts in (4+3) cycloaddition reactions. This has been successfully applied to the highly diastereo- and enantioselective synthesis of cyclohepta[b]indoles. acs.org Additionally, organocatalytic formal [3+2] cyclization reactions have been employed for the asymmetric synthesis of related cyclopenta[b]indoles, demonstrating the versatility of organocatalysis in constructing chiral indole-fused ring systems. bohrium.comrsc.org
The development of these asymmetric synthetic routes is crucial for accessing enantiomerically pure benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole derivatives, which is a prerequisite for detailed pharmacological studies and the development of chiral drugs.
Development of Sustainable and Green Chemical Syntheses for Benzodocumentsdelivered.comnih.govcyclohepta[1,2-b]indole Frameworks
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in organic chemistry. This trend extends to the synthesis of benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole frameworks.
A significant advancement in this area is the development of a three-component, one-pot synthesis of benzo documentsdelivered.comnih.govcyclohepta[1,2-b]pyridine derivatives under catalyst-free conditions. nih.gov This protocol utilizes β-chloroacroleins, 1,3-dicarbonyls, and ammonium (B1175870) acetate in ethanol (B145695) as the reaction medium. nih.gov The method is characterized by its mild reaction conditions, operational simplicity, and high yields, making it a promising approach for practical applications. nih.gov The absence of a catalyst and the use of a green solvent like ethanol contribute to the sustainability of this process. nih.gov
Furthermore, research into gold-mediated energy transfer photocatalysis has provided an operationally simple and atom-economical method for the synthesis of functionalized cyclohepta[b]indoles. rsc.org This approach avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.
These developments highlight the ongoing efforts to create more efficient and sustainable pathways to access the benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole scaffold and its derivatives, reducing the environmental impact of their production.
Exploration of Benzodocumentsdelivered.comnih.govcyclohepta[1,2-b]indole in Advanced Functional Materials (e.g., as Colorimetric Detection Reagents)
The unique photophysical properties of certain benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole derivatives make them attractive candidates for applications in advanced functional materials. One emerging area of exploration is their use as colorimetric detection reagents.
While direct examples of benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole as a colorimetric sensor are still emerging, related heterocyclic systems have shown promise. For instance, a color test using cobalt thiocyanate (B1210189) has been developed for the specific and cost-effective detection of benzodiazepines, which share a seven-membered ring fused to a benzene (B151609) ring. researchgate.net This test produces a distinct green color in the presence of various benzodiazepines. researchgate.net
The development of benzo-extended cyclohepta[def]fluorene derivatives, which are structurally related to the benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole core, has led to molecules with very low-lying triplet states. nih.gov These properties are of interest for applications in organic electronics and photonics. The synthesis of these complex polycyclic aromatic hydrocarbons often involves building the azulene (B44059) core in the later stages of the synthesis. nih.gov
The exploration of the chromogenic and fluorogenic properties of novel benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole analogs could lead to the development of new sensors for ions, neutral molecules, and biological analytes.
Integration of Flow Chemistry and Automation in Benzodocumentsdelivered.comnih.govcyclohepta[1,2-b]indole Synthesis and Derivatization
Flow chemistry and automation are powerful tools for accelerating chemical synthesis and optimization. While specific applications to benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole are not yet widely reported, the principles of flow chemistry are being applied to the synthesis of other complex heterocyclic and pharmaceutical compounds.
Continuous flow synthesis has been successfully employed for the production of active pharmaceutical ingredients (APIs) like imatinib (B729) and ribociclib (B560063). nih.gov These processes often involve multiple steps, including reactions and purifications, integrated into a continuous sequence. nih.gov For example, a two-step flow synthesis of ribociclib involves an amination reaction followed by deprotection in sequential reactors. nih.gov
The benefits of flow chemistry, such as improved reaction control, enhanced safety, and the ability to perform reactions at high temperatures and pressures, could be highly advantageous for the synthesis and derivatization of the benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole scaffold. The integration of automated systems would further enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation.
Further Exploration of Benzodocumentsdelivered.comnih.govcyclohepta[1,2-b]indole as a Privileged Scaffold for Interactions with Biological Targets
The indole nucleus is widely recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This is due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. The fusion of the indole ring with a cyclohepta moiety in the benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole structure creates a unique three-dimensional shape that can be further explored for interactions with a wide range of biological targets.
Compounds containing the cyclohepta[b]indole motif have demonstrated a broad spectrum of biological activities, including the inhibition of adipocyte fatty-acid-binding protein (A-FABP), deacetylation of histones, and inhibition of p53-mediated leukotriene production. researchgate.net Some derivatives have also shown antitubercular and anti-HIV activities. researchgate.net
The benzo documentsdelivered.comnih.govcyclohepta[1,2-b]pyridine scaffold, a close structural relative, has been investigated for its antihistamine, antitumor, and anti-inflammatory properties. auctoresonline.org Derivatives of benzo documentsdelivered.combohrium.comcyclohepta[1,2-b]pyridines have been developed as inhibitors of farnesyl protein transferase, a target in cancer therapy. google.com
The diverse biological activities associated with these related scaffolds underscore the potential of the benzo documentsdelivered.comnih.govcyclohepta[1,2-b]indole core as a privileged structure. Further exploration of this scaffold through the synthesis of diverse analog libraries and comprehensive biological screening is likely to uncover new therapeutic agents for a variety of diseases.
Q & A
Basic Research Question
- Melting Point Analysis : Determined via Mettler FP 51 apparatus (uncorrected values reported in °C) .
- IR Spectroscopy : Schimadzu FTIR-8201PC spectrophotometer identifies functional groups (e.g., cyano, ester, amine stretches) .
- Mass Spectrometry : Exact mass data (e.g., 348.1881 for ethyl dibunate derivatives) confirms molecular formulas .
- NMR : Critical for structural elucidation of regioselective products, though not explicitly detailed in the evidence.
How do structural modifications (e.g., oxadiazole or triazole moieties) impact the biological activity of this compound derivatives?
Advanced Research Question
Incorporating 1,3,4-oxadiazole or triazole groups enhances antitumor and anti-inflammatory properties. For example, benzo[6,7]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives exhibit in vitro antitubercular activity (MIC: 0.5–2 µg/mL) by targeting mycobacterial enzymes . Triazolo-naphthyridine derivatives generate superoxide anions and singlet oxygen , enabling dual oxygen-dependent photocytotoxicity (Type I/II mechanisms) . SAR studies suggest that electron-withdrawing substituents (e.g., nitro, cyano) improve cytotoxicity .
What contradictions exist in cytotoxicity data for benzo-fused cyclohepta[b]indoles, and how can they be resolved?
Advanced Research Question
Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 1–50 µM across studies) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times .
- Solubility Issues : Poor aqueous solubility of hydrophobic derivatives may lead to underestimated activity .
- Metabolic Stability : Rapid degradation in serum-containing media reduces efficacy .
Resolution : Standardize assays using identical cell lines (e.g., NCI-60 panel) and include solubility enhancers (e.g., DMSO/PEG mixtures) .
Which in vivo models are suitable for evaluating the anti-inflammatory activity of this compound derivatives?
Advanced Research Question
- Rat Trichinella spiralis Model : Ketotifen analogs (e.g., 4-(1-methyl-4-piperidylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one) reduce intestinal mast cell hyperplasia and dysmotility at 1–5 mg/kg doses .
- Carrageenan-Induced Paw Edema : Thiourea derivatives with benzo[5,6]cyclohepta[1,2-b]pyridine moieties show 40–60% inhibition of edema at 10 mg/kg .
How can computational methods aid in designing novel this compound-based therapeutics?
Advanced Research Question
- Docking Studies : Predict binding to targets like COX-2 (PDB: 5KIR) or mycobacterial enoyl-ACP reductase .
- QSAR Models : Correlate substituent electronegativity with antitubercular activity (R² > 0.85 in some studies) .
- DFT Calculations : Optimize geometries for photocytotoxic derivatives to enhance singlet oxygen quantum yields .
What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Advanced Research Question
- Regioselectivity Loss : One-pot methods may fail at >10 g scales due to uneven heating. Solution: Use flow reactors with controlled temperature/pressure .
- Purification Difficulties : Hydrophobic derivatives require column chromatography. Alternative: Recrystallization from ethanol/water mixtures .
- Catalyst Cost : Rhodium(III) catalysts are expensive. Substitute with cheaper Cu(I)/Ag(I) systems for C–H activation .
Which functional groups are incompatible with the Gewald reaction for synthesizing benzo-fused cyclohepta[b]indoles?
Basic Research Question
Strongly acidic (e.g., sulfonic acids) or bulky groups (e.g., tert-butyl) disrupt the cycloaddition. However, amines, methoxycarbonyl, and nitriles are tolerated . Triton-B base is incompatible with esters prone to saponification (e.g., methyl acrylate) .
How do benzo-fused cyclohepta[b]indoles compare to non-fused analogs in terms of photophysical properties?
Advanced Research Question
Benzo extension lowers triplet energy levels (e.g., cyclohepta[def]fluorene derivatives exhibit T₁ < 1.0 eV), enabling applications in organic spintronics. Non-fused analogs lack extended conjugation, reducing absorption in visible spectra (>400 nm) . Derivatives with pyridazine moieties show fluorescence quantum yields up to 0.45, compared to <0.1 for simpler indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
